(5-chloro-1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reactions used, the conditions under which the reactions were carried out, and the yield of the product .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .Physical and Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and characterization of novel compounds with structural similarities to the requested chemical, demonstrating advancements in the field of heterocyclic chemistry. For instance, studies have reported the synthesis of various 1,3,4-oxadiazoles derived from indole-based compounds, highlighting their potential in antimicrobial activities (Nagarapu & Pingili, 2014). Additionally, the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in the crystal packing of 1,2,4-oxadiazole derivatives, has been explored to understand their structural stability and potential functional roles (Sharma et al., 2019).
Biological Activities and Applications
Several studies have synthesized and evaluated the biological activities of compounds bearing the indole and 1,3,4-oxadiazole moieties. These compounds have been tested for their antimicrobial, antiinflammatory, and antiproliferative activities, demonstrating the therapeutic potential of such chemical structures. For instance, research has shown the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, indicating their potential in addressing various bacterial infections (R.V.Sidhaye et al., 2011). Similarly, compounds containing the 1,3,4-oxadiazole unit have been investigated for their antibacterial activity, with some derivatives showing significant efficacy against a range of bacterial strains (Rai et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O2/c17-10-1-2-11-9(5-10)6-12(21-11)14(25)24-4-3-8(7-24)13-22-15(26-23-13)16(18,19)20/h1-2,5-6,8,21H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZFYLUCUDLLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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